

Technical Guide: *tert*-Butyl 2-iodobenzyl(methyl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl 2-iodobenzyl(methyl)carbamate

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Introduction

***tert*-Butyl 2-iodobenzyl(methyl)carbamate** is a synthetic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and an ortho-iodinated benzyl ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the *tert*-butyloxycarbonyl (Boc) group provides a stable yet easily removable protecting group for the secondary amine. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its application in synthetic workflows.

Core Data Presentation

The key quantitative data for ***tert*-Butyl 2-iodobenzyl(methyl)carbamate** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	347.19 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₈ INO ₂	[1]
CAS Number	341970-35-2	
Monoisotopic Mass	347.03823 Da	[1]
Topological Polar Surface Area	29.5 Å ²	[1]
Complexity	255	[1]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of **tert-Butyl 2-iodobenzyl(methyl)carbamate**. This protocol is based on established methods for the N-Boc protection of secondary amines.

Synthesis of **tert-Butyl 2-iodobenzyl(methyl)carbamate**

This procedure involves the protection of the secondary amine of N-methyl-1-(2-iodophenyl)methanamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- N-methyl-1-(2-iodophenyl)methanamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or other suitable non-nucleophilic base
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

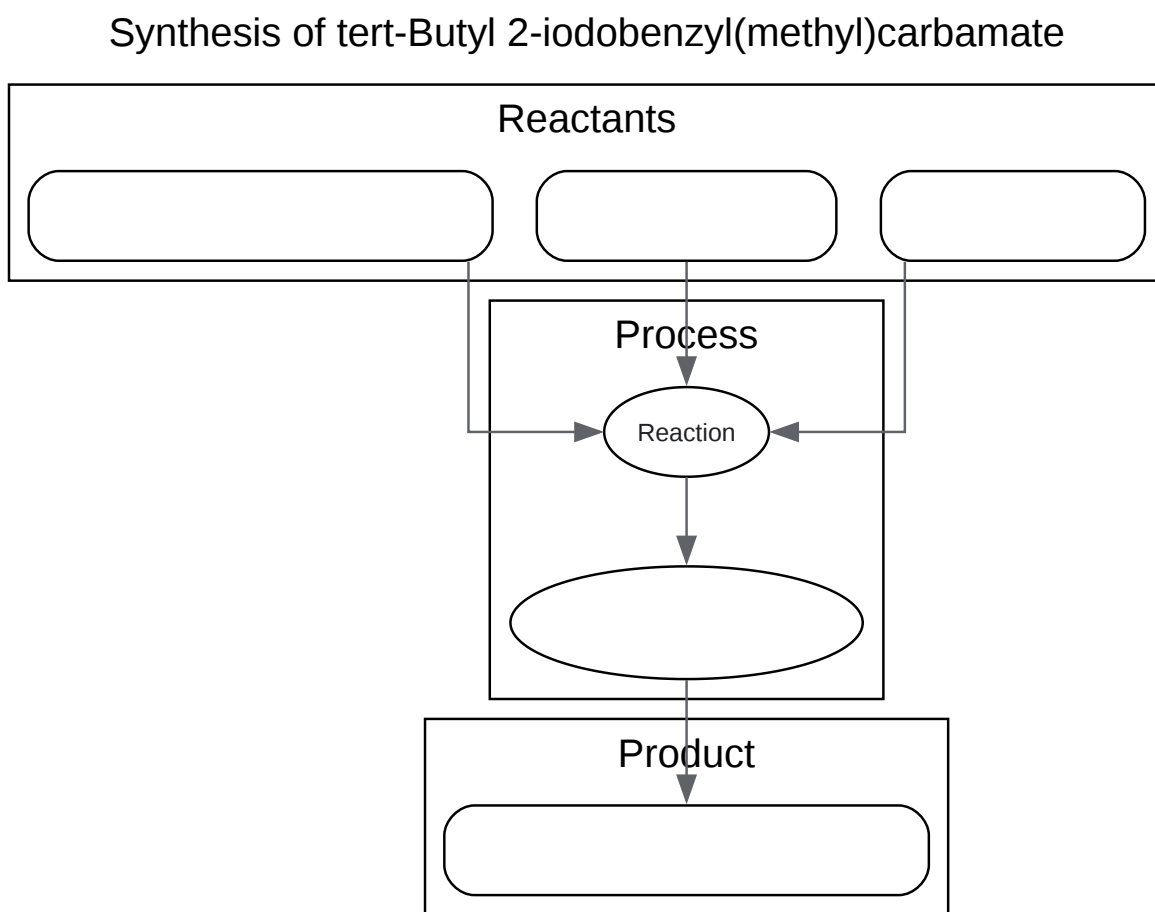
- In a clean, dry round-bottom flask, dissolve N-methyl-1-(2-iodophenyl)methanamine (1.0 equivalent) in anhydrous dichloromethane.
- To this solution, add triethylamine (1.2 equivalents).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **tert-butyl 2-iodobenzyl(methyl)carbamate**.

Mandatory Visualizations

Logical Relationship: Synthesis of **tert-Butyl 2-iodobenzyl(methyl)carbamate**

The following diagram illustrates the logical flow of the synthesis of the target compound from its precursors.

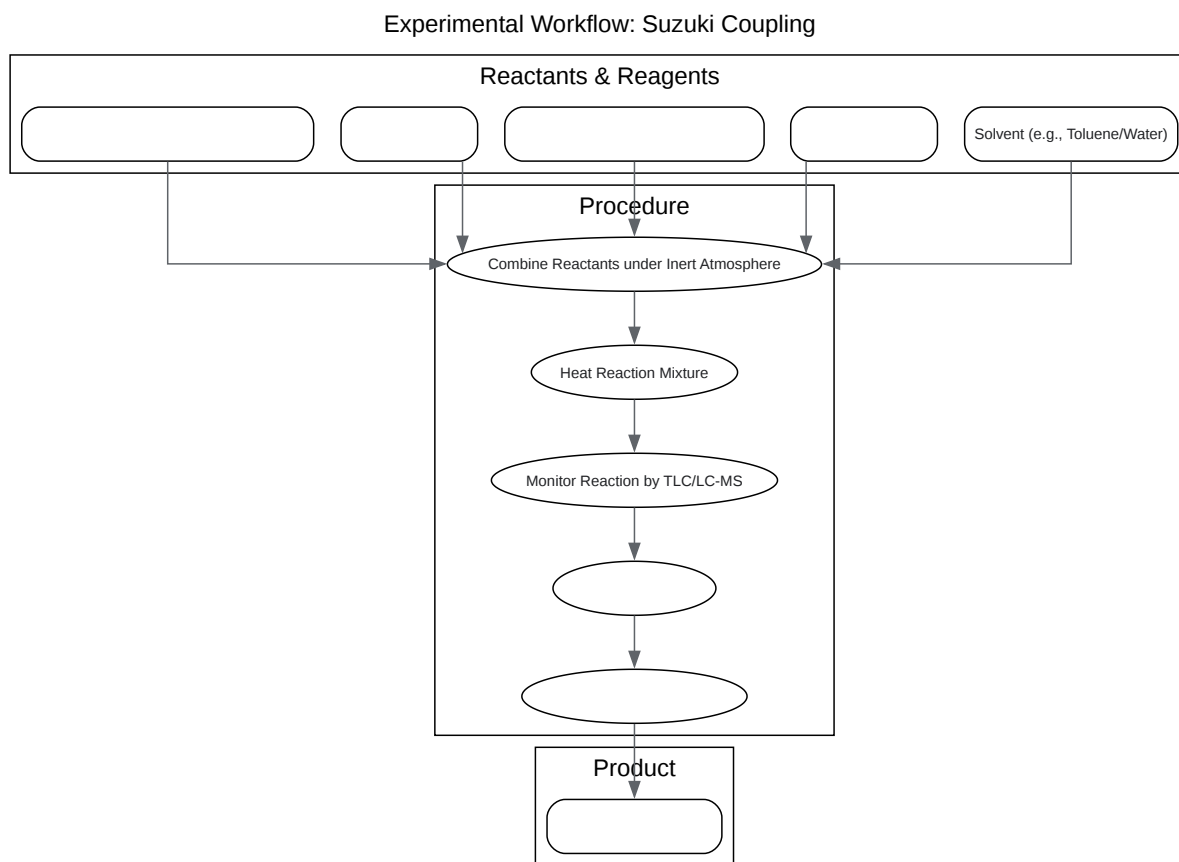


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Caption: A flowchart of the synthesis of **tert-Butyl 2-iodobenzyl(methyl)carbamate**.

Experimental Workflow: Application in Suzuki Cross-Coupling

As an aryl iodide, **tert-butyl 2-iodobenzyl(methyl)carbamate** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is fundamental in drug discovery for the formation of carbon-carbon bonds. The following diagram outlines a typical experimental workflow for a Suzuki coupling reaction using this compound.



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Caption: A typical workflow for a Suzuki cross-coupling reaction.

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References

- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C₁₃H₁₈INO₂ | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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